molecular formula C13H8N2O3 B1201286 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid CAS No. 63094-28-0

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid

货号: B1201286
CAS 编号: 63094-28-0
分子量: 240.21 g/mol
InChI 键: SORCQIVSPYWDSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid: is a heterocyclic compound with a molecular formula of C13H8N2O3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

科学研究应用

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

作用机制

The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Some compounds similar to 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

生物活性

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid is a heterocyclic organic compound belonging to the pyridoquinazoline family, characterized by its unique structure and significant biological activities. With a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiallergy agent and in cancer treatment.

  • Appearance : Reddish-brown powder
  • Melting Point : 291-293°C
  • Solubility : Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol)

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 2-aminopyridine with phthalic anhydride, followed by oxidation steps. Various synthetic methods have been optimized for both laboratory and industrial production.

Antiallergy Activity

Research indicates that this compound exhibits potent antiallergic properties. In the rat passive cutaneous anaphylaxis (PCA) test, it demonstrated greater oral activity compared to established antiallergy drugs like cromolyn sodium and doxantrazole. This suggests its potential as a therapeutic agent in treating allergic reactions .

Table 1: Comparative Efficacy in PCA Test

CompoundAdministration RouteEfficacy
This compoundOralSuperior
Cromolyn SodiumIntravenousModerate
DoxantrazoleIntravenousModerate

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving protein kinase inhibition. Specifically, derivatives of this compound have shown promise as inhibitors of mixed-lineage kinases (MLK) and Janus kinases (JAK), which are implicated in various cancers and inflammatory diseases .

Table 2: Mechanisms of Action Against Cancer

MechanismDescription
Protein Kinase InhibitionTargets MLK3 and JAK3 pathways involved in cell proliferation
Induction of ApoptosisPromotes programmed cell death in cancer cells
Cell Cycle ArrestPrevents progression through critical phases of the cell cycle

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Substituents on the quinazoline ring significantly influence its pharmacological properties. For instance, modifications such as methyl or isopropyl groups enhance lipophilicity and potentially improve bioavailability .

Table 3: Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
2-Methyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acidMethyl substitution on ringEnhanced antiallergy activity
2-Isopropyl derivativeIsopropyl group additionIncreased lipophilicity
Quinazoline derivativesVarying substitutionsDiverse biological activities

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Antiallergic Efficacy Study : A study demonstrated that the compound was orally active in a rat model, outperforming traditional antiallergy medications .
  • Cancer Inhibition Research : Another investigation highlighted its potential as a protein kinase inhibitor, suggesting applications in cancer therapy .
  • SAR Analysis : A quantitative structure-activity relationship (QSAR) analysis indicated that specific electronic properties of the compound correlate with its biological activity .

属性

IUPAC Name

11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCQIVSPYWDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212419
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63094-28-0
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture containing 4.35g (31.8 mmol) of anthranilic acid, 5.00g (31.8 mmol) of 6-chloronicotinic acid, 3ml of conc. HCl and 80ml of ethanol was heated at reflux for 21 hours. The mixture was cooled and filtered to give 3.40g (38.9%) of the expected product, mp. 323° -325° dec. The analytical sample was obtained by recrystallization from methanol-ether, mp. 323° -325° dec.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
38.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 2
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 3
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 4
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 5
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 6
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Customer
Q & A

Q1: What is the mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid as an antiallergy agent?

A1: While the exact mechanism of action is not fully elucidated in the provided research, [, ] studies demonstrate that this compound exhibits potent antiallergy activity. Specifically, it has shown efficacy in the rat passive cutaneous anaphylaxis (PCA) test, a model commonly used to assess the anti-allergic potential of compounds. [, ] Further research is needed to identify the specific molecular targets and downstream effects of this compound.

Q2: How does the structure of this compound relate to its antiallergy activity?

A2: Research indicates that structural modifications of this compound can significantly impact its antiallergy activity. [, ] For instance, the introduction of a 2-methyl substituent led to enhanced potency compared to the parent compound and even surpassed the activity of established antiallergy drugs like cromolyn sodium and doxantrazole. [] This suggests a structure-activity relationship where specific substitutions on the core structure influence its interaction with biological targets and ultimately modulate its antiallergic effects.

Q3: How can this compound be quantified in biological samples?

A3: Researchers have developed both high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) methods for the accurate quantification of this compound in biological fluids. [, ] HPLC provides a sensitive approach for determining the concentration of the compound in various biological samples. [] Additionally, a highly specific RIA method has been developed, enabling direct measurement of the compound in plasma with high sensitivity and reproducibility. [] These analytical techniques facilitate pharmacokinetic studies and provide insights into the absorption, distribution, metabolism, and excretion of this antiallergy agent.

Q4: What is the bioavailability of this compound, and how does it compare to other antiallergy agents?

A4: this compound demonstrates oral activity, distinguishing it from some other antiallergy agents. [, ] Following oral administration in humans, the compound was detected in plasma, and its concentration varied with the administered dose. [] While the specific bioavailability data isn't provided in the research excerpts, its oral activity suggests promising potential for clinical use compared to drugs primarily requiring intravenous administration.

Q5: What are the future directions for research on this compound?

A5: Future research on this compound could focus on:

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。